5-Hydroxypiperidine-2-carboxylic acid

Catalog No.
S585530
CAS No.
13096-31-6
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypiperidine-2-carboxylic acid

CAS Number

13096-31-6

Product Name

5-Hydroxypiperidine-2-carboxylic acid

IUPAC Name

5-hydroxypiperidine-2-carboxylic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)

InChI Key

RKEYKDXXZCICFZ-UHFFFAOYSA-N

SMILES

C1CC(NCC1O)C(=O)O

Synonyms

5-hydroxypipecolic acid, 5-hydroxypipecolic acid, cis-isomer, 5-hydroxypipecolic acid, ion (1-)-cis-isomer, 5-hydroxypipecolic acid, trans-isomer

Canonical SMILES

C1CC([NH2+]CC1O)C(=O)[O-]

Biological Occurrence and Metabolism:

5-Hydroxypiperidine-2-carboxylic acid (5-HPA) is a naturally occurring metabolite found in various organisms, including bacteria, plants, and mammals. In mammals, it is a minor metabolite of the amino acid L-lysine, formed through the action of the enzyme pipecolic acid oxidase []. However, its specific biological function and significance in mammals remain largely unknown.

Potential Roles in Bacteria:

Research suggests that 5-HPA might play specific roles in certain bacterial species. Studies have shown its involvement in:

  • Iron acquisition: In some bacteria, 5-HPA acts as a siderophore, a molecule that helps them chelate and acquire iron from the environment, crucial for their growth and survival [].
  • Biofilm formation: 5-HPA might contribute to biofilm formation in specific bacterial species, potentially impacting their virulence and resistance to antibiotics [].

Potential Applications in Drug Discovery:

Due to its involvement in bacterial iron acquisition and biofilm formation, 5-HPA has garnered interest in the field of drug discovery. Researchers are exploring its potential as:

  • Antibacterial agent: By interfering with the bacterial iron acquisition pathway, 5-HPA could potentially serve as a novel antibiotic against specific bacterial strains [].
  • Anti-biofilm agent: Disrupting the biofilm formation process mediated by 5-HPA could offer a novel strategy to combat bacterial infections associated with biofilms [].

Current Research Limitations:

  • Specific role in mammalian physiology: The precise function and significance of 5-HPA in mammals remain largely unclear.
  • Mechanism of action in bacteria: A more comprehensive understanding of how 5-HPA contributes to iron acquisition and biofilm formation in bacteria is crucial for developing effective therapeutic strategies.
  • Efficacy and safety as a therapeutic agent: Extensive research is required to evaluate the potential of 5-HPA as an antibiotic or anti-biofilm agent, including its efficacy, safety, and potential side effects.

5-Hydroxypiperidine-2-carboxylic acid, also known as (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, is an organic compound with the molecular formula C₆H₁₁NO₃. It features a piperidine ring with a hydroxyl group and a carboxylic acid group attached to it. This compound can be found in various natural sources, including plants such as Calliandra angustifolia, Morus alba, and Lathyrus japonicus . Its structure allows it to participate in various

Due to its functional groups:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of piperidine derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing various derivatives.
  • Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound, expanding its potential applications in organic synthesis.

These reactions highlight the compound's versatility in organic chemistry and its potential for modification into more complex molecules.

5-Hydroxypiperidine-2-carboxylic acid exhibits biological activity that makes it a candidate for pharmaceutical applications. Research indicates that it may possess neuroprotective properties and could be involved in metabolic pathways relevant to amino acid synthesis . Its presence in various natural products suggests potential roles in plant metabolism and interactions with biological systems.

Several methods have been developed for synthesizing 5-hydroxypiperidine-2-carboxylic acid:

  • From Piperidine Derivatives: Starting from piperidine, hydroxylation and carboxylation reactions can be performed using specific reagents to introduce the desired functional groups.
  • Natural Extraction: The compound can be extracted from natural sources like Morus alba through solvent extraction techniques followed by purification processes .
  • Chemical Synthesis: Various synthetic routes have been explored that involve multi-step processes including protection-deprotection strategies and selective functionalization of the piperidine ring.

These methods allow for both laboratory synthesis and extraction from natural sources, providing flexibility depending on the intended application.

5-Hydroxypiperidine-2-carboxylic acid has several applications across different fields:

  • Pharmaceuticals: It is investigated for its potential use as a therapeutic agent due to its biological activities.
  • Biochemistry: As a building block in peptide synthesis, it may serve as an intermediate in the development of novel compounds.
  • Agriculture: Its presence in plants suggests possible roles in plant defense mechanisms or growth regulation.

These applications highlight the compound's significance in both research and practical uses.

Studies on 5-hydroxypiperidine-2-carboxylic acid's interactions focus on its effects on various biological systems. Preliminary research suggests that it may interact with neurotransmitter systems, potentially influencing neurochemical pathways . Additionally, its role as an amino acid derivative indicates possible interactions with metabolic enzymes involved in amino acid metabolism.

Several compounds share structural similarities with 5-hydroxypiperidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
PiperidineSix-membered nitrogen-containing ringBasic amine properties; widely used as a solvent
L-Pipecolic AcidSimilar ring structureInvolved in lysine metabolism; neuroactive properties
2-Hydroxy-4-piperidoneHydroxyl substitution on piperidinePotentially useful as a precursor for pharmaceuticals

5-Hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic functional groups, which distinguishes it from other piperidine derivatives by offering distinct reactivity and biological activity.

5-Hydroxypiperidine-2-carboxylic acid (5-HPA) was first identified in the mid-20th century through studies on lysine metabolism. Early work by Lindstedt and Lindstedt (1959) demonstrated its formation from δ-hydroxylysine in mammalian systems, linking it to amino acid catabolic pathways. The compound gained further attention when isolated from plant species such as Myroxylon and Gymnocladus dioicus, where it was characterized as a non-proteinogenic amino acid with a six-membered piperidine ring. Its structural similarity to pipecolic acid, a known metabolite in lysine degradation, positioned 5-HPA as a subject of interest in both biochemical and synthetic chemistry.

Significance in Chemical and Biological Sciences

5-HPA serves critical roles across disciplines:

  • Chemical Synthesis: As a chiral building block for pharmaceuticals, including NMDA receptor antagonists and alkaloids.
  • Plant Biology: A precursor to N-hydroxypipecolic acid (NHP), a systemic acquired resistance (SAR) signal in Arabidopsis thaliana that primes immune responses against pathogens.
  • Microbial Metabolism: Recent studies engineered Escherichia coli to produce NHP from lysine via 5-HPA, highlighting its metabolic versatility.

Stereochemistry and Structural Significance

The stereochemistry of 5-HPA profoundly influences its biological activity. The compound exists as four stereoisomers, with the (2S,5R) and (2S,5S) configurations being most prevalent in nature. For example:

StereoisomerNatural SourceBiological Role
(2S,5R)-5-HPAMorus alba leavesPlant defense signaling
(2S,5S)-5-HPAAcaciella glaucaOsmotic regulation

X-ray crystallography and NMR studies have confirmed that the hydroxyl and carboxylic acid groups adopt equatorial positions in the piperidine ring, enabling hydrogen bonding with biological targets.

Research Evolution Timeline

Key milestones in 5-HPA research include:

  • 1959: Identification of 5-HPA formation from δ-hydroxylysine.
  • 1980s–1990s: Development of stereoselective syntheses using homochiral precursors like L-glutamic acid.
  • 2004: Diastereoselective epoxidation strategy for (2S,5R)-5-HPA synthesis.
  • 2018: Elucidation of 5-HPA’s role in plant SAR via NHP biosynthesis.
  • 2022: Microbial production of NHP from 5-HPA using engineered E. coli.

Physical Description

Solid

XLogP3

-3

Melting Point

235°C

UNII

0U5R8QIF9U

Other CAS

50439-45-7

Wikipedia

5-hydroxypipecolic acid

Dates

Modify: 2023-08-15

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